molecular formula C18H34O2 B10820542 cis-Vaccenic acid-d13

cis-Vaccenic acid-d13

Cat. No. B10820542
M. Wt: 295.5 g/mol
InChI Key: UWHZIFQPPBDJPM-HXOMZKPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Vaccenic Acid-d13: is a deuterium-labeled form of cis-Vaccenic Acid, a monounsaturated fatty acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as an internal standard for the quantification of cis-Vaccenic Acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Vaccenic Acid-d13 typically involves the deuteration of cis-Vaccenic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Vaccenic Acid-d13 can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to the corresponding saturated fatty acid.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Chlorine, bromine, and other halogens.

Major Products Formed:

    Oxidation: Oxidized fatty acids and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Mechanism of Action

The mechanism of action of cis-Vaccenic Acid-d13 involves its incorporation into cellular membranes and its interaction with various molecular targets. It has been shown to induce differentiation and up-regulate gamma-globin synthesis in erythroid progenitor cells. The compound also interacts with peroxisome proliferator-activated receptors, influencing lipid metabolism and cellular signaling pathways .

properties

Molecular Formula

C18H34O2

Molecular Weight

295.5 g/mol

IUPAC Name

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

UWHZIFQPPBDJPM-HXOMZKPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.